molecular formula C9H10Br2O B14043686 3-(2,6-Dibromophenyl)propan-1-ol

3-(2,6-Dibromophenyl)propan-1-ol

Katalognummer: B14043686
Molekulargewicht: 293.98 g/mol
InChI-Schlüssel: HIGXIEYDSARYBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Dibromophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Br2O It is a derivative of phenylpropanol, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dibromophenyl)propan-1-ol typically involves the bromination of phenylpropanol. One common method is the reaction of phenylpropanol with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dibromophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding phenylpropanol.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 3-(2,6-Dibromophenyl)propan-1-one or 3-(2,6-Dibromophenyl)propanoic acid.

    Reduction: Formation of 3-phenylpropan-1-ol.

    Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dibromophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dibromophenyl)propan-1-ol involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,4-Dibromophenyl)propan-1-ol
  • 3-(2,6-Dichlorophenyl)propan-1-ol
  • 3-(2,6-Difluorophenyl)propan-1-ol

Uniqueness

3-(2,6-Dibromophenyl)propan-1-ol is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Eigenschaften

Molekularformel

C9H10Br2O

Molekulargewicht

293.98 g/mol

IUPAC-Name

3-(2,6-dibromophenyl)propan-1-ol

InChI

InChI=1S/C9H10Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2

InChI-Schlüssel

HIGXIEYDSARYBI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)CCCO)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.